N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that features a pyrazole ring substituted with an acetyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the acetyl and fluorophenyl groups. The final step involves the sulfonamide formation.
Pyrazole Ring Formation: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Acetylation: The pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Fluorophenyl Substitution: The acetylated pyrazole is reacted with a fluorobenzene derivative under Friedel-Crafts conditions.
Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with ethanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biology: The compound can be used as a probe to study biological pathways and enzyme interactions.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The acetyl and fluorophenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- N-(3-(1-acetyl-5-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Uniqueness
N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to the presence of the fluorophenyl group, which can significantly alter its electronic properties and biological activity compared to its chloro- and bromo- analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-27(25,26)22-15-8-6-7-14(11-15)18-12-19(23(21-18)13(2)24)16-9-4-5-10-17(16)20/h4-11,19,22H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGIJFJLWGZLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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